AX 048
Overview
Description
AX 048 is a potent inhibitor of calcium-dependent phospholipase A2, specifically targeting group IVA phospholipase A2. This enzyme plays a crucial role in the release of arachidonic acid from membrane phospholipids, which is a key step in the synthesis of prostaglandins and leukotrienes. This compound has demonstrated significant efficacy in reducing thermal hyperalgesia, making it a valuable compound in pain research and inflammation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
AX 048 is synthesized through a series of chemical reactions involving the formation of an amide bond between a hexadecanoyl group and a butanoic acid derivative. The key steps include:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.
Amide Bond Formation: Hexadecanoyl chloride is then reacted with ethyl 4-aminobutanoate in the presence of a base such as triethylamine to form the desired amide bond.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
AX 048 primarily undergoes the following types of reactions:
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Oxidation: The amide bond in this compound can undergo oxidation to form the corresponding N-oxide derivative.
Reduction: The carbonyl groups in this compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Major Products Formed
Hydrolysis: Formation of 4-aminobutanoic acid and hexadecanoic acid.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
AX 048 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of calcium-dependent phospholipase A2 and its role in lipid metabolism.
Biology: Employed in studies investigating the role of phospholipase A2 in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and pain, such as arthritis and neuropathic pain.
Industry: Utilized in the development of anti-inflammatory drugs and pain relievers .
Mechanism of Action
AX 048 exerts its effects by inhibiting the activity of calcium-dependent phospholipase A2. This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of prostaglandins and leukotrienes. By inhibiting this enzyme, this compound reduces the production of these pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects. The molecular target of this compound is the active site of calcium-dependent phospholipase A2, where it binds and prevents the enzyme from catalyzing the hydrolysis of membrane phospholipids .
Comparison with Similar Compounds
Similar Compounds
AX 007: Another inhibitor of calcium-dependent phospholipase A2 with similar efficacy but different chemical structure.
AX 015: A less potent inhibitor of calcium-dependent phospholipase A2 with a different mechanism of action.
AX 022: An inhibitor of a different isoform of phospholipase A2 with distinct pharmacological properties
Uniqueness of AX 048
This compound is unique due to its high potency and selectivity for group IVA phospholipase A2. It demonstrates a 50% inhibition of the enzyme at a mole fraction of 0.022, which is significantly lower than other similar compounds. Additionally, this compound has shown dose-dependent efficacy in reducing thermal hyperalgesia, making it a valuable compound for pain research .
Properties
IUPAC Name |
ethyl 4-(2-oxohexadecanoylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22(26)23-19-16-18-21(25)27-4-2/h3-19H2,1-2H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFKQXKYWWJNJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236282 | |
Record name | AX-048 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873079-69-7 | |
Record name | AX-048 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873079697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AX-048 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AX-048 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8782Z45DLV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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